1-methyl-3,4-dinitro-1H-pyrazole
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Overview
Description
1-Methyl-3,4-dinitro-1H-pyrazole is a chemical compound known for its explosive properties. It appears as a yellow crystalline substance and is capable of burning in air, releasing toxic gases. Due to its instability, it requires careful handling and storage to avoid impact or friction. This compound is primarily used in the production of explosives and propellants .
Preparation Methods
The synthesis of 1-methyl-3,4-dinitro-1H-pyrazole typically involves nitration reactions and the formation of the pyrazole ring. One method involves the nitration of pyrazole in a mixture of concentrated nitric acid, trifluoroacetic anhydride, and fuming sulfuric acid at temperatures between 30-33°C for about 2 hours . Industrial production methods are not widely documented, but they likely follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-Methyl-3,4-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: Reduction of nitro groups can be achieved using reagents like hydrogen gas in the presence of a catalyst or other reducing agents.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the nitro groups. .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-Methyl-3,4-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and energetic materials.
Medicine: There is limited information on its direct use in medicine, but its structural analogs are explored for pharmaceutical applications.
Industry: It is primarily used in the production of explosives and propellants due to its high energy content and stability under controlled conditions
Mechanism of Action
The mechanism by which 1-methyl-3,4-dinitro-1H-pyrazole exerts its effects is primarily related to its explosive properties. Upon ignition or impact, the compound decomposes rapidly, releasing gases and energy. The molecular targets and pathways involved in this process are related to the breaking of chemical bonds within the pyrazole ring and the nitro groups, leading to the formation of smaller, gaseous molecules .
Comparison with Similar Compounds
1-Methyl-3,4-dinitro-1H-pyrazole can be compared with other nitropyrazole derivatives, such as:
4-Amino-3,5-dinitropyrazole (LLM-116): Known for its low impact and friction sensitivity.
5-Amino-3,4-dinitropyrazole: Another energetic compound with similar properties.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP): A compound with high nitrogen content and energetic properties
These compounds share similar structural features and energetic properties but differ in their specific applications and stability profiles. This compound is unique due to its specific substitution pattern and the resulting balance of stability and reactivity.
Properties
IUPAC Name |
1-methyl-3,4-dinitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-6-2-3(7(9)10)4(5-6)8(11)12/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTOUIPOAUVOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66296-67-1 |
Source
|
Record name | 1-methyl-3,4-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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